3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (molecular formula: C₁₈H₁₉ClN₄, average mass: 326.828 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 5, and a piperidinyl substituent at position 7 .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLFDKOGBTWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle. The inhibition of CDK2 leads to a significant alteration in cell cycle progression, specifically causing cell growth arrest at the G0-G1 stage. This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. CDK2 is responsible for phosphorylation of key components for cell proliferation. By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis induction within cells.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116. Furthermore, it induces apoptosis within cells, leading to a decrease in the number of proliferating cells.
Biological Activity
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazolo-pyrimidine scaffold, which is known for its biological activity, particularly in oncology and infectious diseases.
Anticancer Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit significant anticancer activity. The compound has been studied for its inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.87 - 12.91 |
| MDA-MB-231 | 1.75 - 9.46 |
| HCT-116 | Data not specified |
These values suggest that the compound may possess selective cytotoxicity against breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. A study evaluating several pyrazole derivatives demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in treating bacterial infections.
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A detailed study evaluated the efficacy of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine against multiple human cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at lower concentrations compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of pyrazolo derivatives, including our compound of interest. The study reported effective inhibition against various strains, highlighting the potential for developing new antimicrobial agents from this chemical class .
Pharmacokinetics and Safety Profile
Preliminary studies on pharmacokinetics indicate favorable absorption characteristics with an oral bioavailability of approximately 31.8% following administration in animal models. Toxicity assessments revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for further development .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of pyrazolo derivatives, including 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine. Research indicates that compounds of this class exhibit notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study evaluated various pyrazolo derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin. Specifically, compounds similar to 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibited inhibition zones ranging from 17 mm to 22 mm against E. coli and Bacillus subtilis, indicating strong antibacterial activity .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Ampicillin) |
|---|---|---|
| E. coli | 22 | 21 |
| Bacillus subtilis | 20 | 24 |
| Pseudomonas aeruginosa | 22 | 22 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Pyrazolo derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth.
Case Study: Cancer Cell Line Studies
In vitro studies have demonstrated that pyrazolo derivatives can inhibit the growth of several cancer cell lines. For instance, compounds structurally related to 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine were tested against human breast cancer cells and showed significant cytotoxic effects with IC50 values in the low micromolar range .
Kinase Inhibition
Another significant application of this compound is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell functions such as proliferation and survival.
Case Study: Inhibition of p70S6 Kinase
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit serine-threonine kinases, particularly p70S6 kinase. This inhibition is relevant for therapeutic strategies targeting metabolic disorders and cancers where these kinases are often overactive .
| Kinase Target | Inhibition Type | Relevance |
|---|---|---|
| p70S6 Kinase | Selective Inhibitor | Cancer therapy |
| Akt Kinase | Modulator | Metabolic regulation |
Summary of Findings
The applications of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine span several critical areas in medicinal chemistry:
- Antibacterial Activity: Effective against multiple bacterial strains with inhibition zones comparable to established antibiotics.
- Anticancer Potential: Demonstrated cytotoxicity against various cancer cell lines.
- Kinase Inhibition: Potential for treating cancers and metabolic disorders through selective inhibition of key kinases.
These findings underscore the compound's versatility and potential as a lead structure for developing new therapeutic agents across multiple medical fields. Further research is warranted to explore its full pharmacological profile and optimize its efficacy.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine with structurally related analogs:
Structural and Functional Group Comparisons
Substituent Effects on Drug-Likeness
- Position 3 : 4-Chlorophenyl groups improve target binding but may increase metabolic stability risks.
- Position 5 : Methyl groups (target compound) offer steric hindrance without significant electronic effects, whereas electron-withdrawing groups (e.g., CF₃ in ) enhance antibacterial activity .
- Position 7 : Piperidinyl (target) vs. piperazinyl () substituents affect solubility and hydrogen-bonding capacity. Piperazinyl groups generally improve aqueous solubility but may reduce blood-brain barrier penetration .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step routes , including cyclocondensation of 5-aminopyrazoles with β-dicarbonyl derivatives or Suzuki–Miyaura coupling for aryl group introduction . Key steps:
- Cyclocondensation : React 5-amino-3-(4-chlorophenyl)pyrazole with a β-ketoester (e.g., ethyl acetoacetate) under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine core.
- Piperidine substitution : Introduce the piperidin-1-yl group via nucleophilic aromatic substitution (SNAr) at the C7 position using piperidine in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Optimization : Use Pd(PPh₃)₄ as a catalyst for Suzuki coupling to attach the 4-chlorophenyl group, achieving yields >70% with rigorous exclusion of moisture .
Q. How can researchers confirm the structural integrity of this compound?
Combine spectroscopic and crystallographic techniques :
- NMR : Analyze ¹H and ¹³C NMR to verify substituent positions. For example, the C7 piperidinyl group shows characteristic multiplet signals at δ 1.5–2.5 ppm (CH₂) and δ 3.2–3.5 ppm (N-CH₂) .
- X-ray crystallography : Resolve the 3D conformation to confirm the planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents (e.g., 4-chlorophenyl vs. piperidinyl groups) .
- Mass spectrometry : Confirm molecular weight (MW = 353.85 g/mol) via high-resolution ESI-MS .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, TrkA) using ATP-competitive assays. Prioritize targets showing <100 nM IC₅₀ values .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The 4-chlorophenyl group often occupies hydrophobic pockets, while the piperidinyl moiety engages in hydrogen bonding with catalytic lysine residues .
- Cellular validation : Perform Western blotting to assess downstream phosphorylation (e.g., Rb for CDK2 inhibition) in cancer cell lines (e.g., HCT116 or MCF-7) .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- ADME profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding. Low stability (<30% remaining at 1 hour) may explain poor in vivo results .
- Pharmacokinetics (PK) : Conduct rodent PK studies to assess bioavailability. If oral bioavailability is <10%, consider prodrug strategies (e.g., esterification of polar groups) .
- Formulation : Use nanocarriers (e.g., liposomes) to enhance solubility for compounds with aqueous solubility <10 µg/mL .
Methodological Considerations
Q. What computational tools are recommended for predicting off-target effects?
Q. How should researchers validate binding interactions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
